molecular formula C14H9Cl2NO2 B2648714 (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one CAS No. 5289-99-6

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B2648714
CAS No.: 5289-99-6
M. Wt: 294.13
InChI Key: XYDGLNDCTUQBAE-SNAWJCMRSA-N
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Description

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by the presence of dichloro and hydroxy groups on one phenyl ring and a pyridinyl group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dichloro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-2-hydroxybenzoic acid or 3,5-dichloro-2-hydroxyacetophenone.

    Reduction: Formation of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propan-1-ol.

    Substitution: Formation of compounds like (E)-1-(3,5-diamino-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA.

    Pathways Involved: It may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to reduced activity of these pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: Lacks the dichloro groups, which may affect its biological activity.

    (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the pyridinyl group, which may influence its chemical reactivity and applications.

Uniqueness

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one is unique due to the presence of both dichloro and pyridinyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups can enhance its reactivity and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-9-7-11(14(19)12(16)8-9)13(18)5-4-10-3-1-2-6-17-10/h1-8,19H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDGLNDCTUQBAE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323812
Record name (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5289-99-6
Record name (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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